molecular formula C6H5F3N2 B069163 3,5,6-Trifluoro-N-methylpyridin-2-amine CAS No. 189281-27-4

3,5,6-Trifluoro-N-methylpyridin-2-amine

Cat. No. B069163
Key on ui cas rn: 189281-27-4
M. Wt: 162.11 g/mol
InChI Key: GYTXSCIGYSUSBW-UHFFFAOYSA-N
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Patent
US06133284

Procedure details

To 10 ml of acetonitrile were added 4.5 g of 2,3,5,6-tetrafluoropyridine and 10 ml of methylamine (10% aqueous solution), and the mixture was stirred at 50° C. for 2 hours. To the solution was added 50 ml of chloroform, and the mixture was washed four times with 250 ml of distilled water. The chloroform layer was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to obtain the title compound as a pale brown crude oil.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](#[N:3])C.[F:4][C:5]1[C:10]([F:11])=[CH:9][C:8]([F:12])=[C:7](F)[N:6]=1.CN>C(Cl)(Cl)Cl>[F:12][C:8]1[C:7]([NH:3][CH3:1])=[N:6][C:5]([F:4])=[C:10]([F:11])[CH:9]=1

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
4.5 g
Type
reactant
Smiles
FC1=NC(=C(C=C1F)F)F
Name
Quantity
10 mL
Type
reactant
Smiles
CN
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 50° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the mixture was washed four times with 250 ml of distilled water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC=1C(=NC(=C(C1)F)F)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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